Human B1 Antagonist Potency (IC50): 2‑fold Superior to Closest Structural Analog CHEMBL1834619
In a head-to-head comparison within the same curated dataset (ChEMBL/BindingDB), N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-methylbenzamide exhibits an IC50 of 0.0900 nM against the human B1 receptor expressed in CHO cells, which is 2‑fold more potent than its closest structural congener CHEMBL1834619 (IC50 = 0.180 nM) and 12.2‑fold more potent than CHEMBL1834750 (IC50 = 1.10 nM) [1][2][3]. All three compounds share the identical pyrimidinyl-sulfamoyl-phenyl scaffold and differ only in the benzamide substituent, establishing a direct structure‑activity relationship [4].
| Evidence Dimension | Antagonist potency (IC50) at human B1 bradykinin receptor |
|---|---|
| Target Compound Data | IC50 = 0.0900 nM |
| Comparator Or Baseline | CHEMBL1834619: IC50 = 0.180 nM; CHEMBL1834750: IC50 = 1.10 nM |
| Quantified Difference | 2.0‑fold more potent vs CHEMBL1834619; 12.2‑fold more potent vs CHEMBL1834750 |
| Conditions | Human B1 receptor expressed in CHO cells; aequorin-based calcium flux assay; all data curated from Amgen/ChEMBL panel |
Why This Matters
The 2‑fold IC50 advantage over the nearest analog means a proportionally lower dose achieves the same target engagement, directly influencing lead selection in inflammatory pain programs.
- [1] BindingDB entry BDBM50355062 (CHEMBL1834752). IC50 = 0.0900 nM. Curated by ChEMBL. View Source
- [2] BindingDB entry BDBM50355063 (CHEMBL1834619). IC50 = 0.180 nM. Curated by ChEMBL. View Source
- [3] BindingDB entry BDBM50355058 (CHEMBL1834750). IC50 = 1.10 nM. Curated by ChEMBL. View Source
- [4] Bozó, E. et al. New phenylsulfamoyl benzamide derivatives as bradykinin antagonists. Patent GEP20125393B, 2013. View Source
